molecular formula C4H7Cl2NO2 B8560472 2,2-Dichloro-N-methoxy-N-methylacetamide

2,2-Dichloro-N-methoxy-N-methylacetamide

Cat. No.: B8560472
M. Wt: 172.01 g/mol
InChI Key: KLKJZFDQACQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-methoxy-N-methylacetamide is a chloroacetamide derivative characterized by two chlorine atoms at the α-carbon of the acetamide backbone and methoxy-methyl substitution on the nitrogen.

Properties

Molecular Formula

C4H7Cl2NO2

Molecular Weight

172.01 g/mol

IUPAC Name

2,2-dichloro-N-methoxy-N-methylacetamide

InChI

InChI=1S/C4H7Cl2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3

InChI Key

KLKJZFDQACQDQK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(Cl)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Primary Application Key Properties/Notes
2,2-Dichloro-N-methoxy-N-methylacetamide C₅H₈Cl₂NO₂ ~193.03* –Cl₂ (α-C), –N(OMe)(Me) Research/Herbicidal potential Higher reactivity due to dichloro substitution
2-Chloro-N-methoxy-N-methylacetamide C₄H₈ClNO₂ 137.56 –Cl (α-C), –N(OMe)(Me) Research Soluble in organic solvents; CAS: 67442-07-3
Metolachlor C₁₅H₂₂ClNO₂ 283.80 –Cl (α-C), –N(2-ethyl-6-MePh)(OMe-iPr) Herbicide Chiral; inhibits very-long-chain fatty acid synthesis
Alachlor C₁₄H₂₀ClNO₂ 269.77 –Cl (α-C), –N(2,6-diEtPh)(CH₂OMe) Herbicide Pre-emergent herbicide; regulated due to toxicity
Propachlor C₁₁H₁₄ClNO 211.69 –Cl (α-C), –N(2-MePh)(iPr) Herbicide Selective control of annual grasses

*Estimated based on molecular formula.

Key Structural and Functional Differences

Chlorine Substitution: The dichloro substitution in the target compound distinguishes it from mono-chloro analogs like Metolachlor and Alachlor. In contrast, 2-Chloro-N-methoxy-N-methylacetamide (mono-chloro) is smaller and less reactive, limiting its herbicidal utility but favoring research applications .

N-Substituents :

  • The –N(OMe)(Me) group in the target compound differs from the aryl and alkyl substitutions in herbicides like Alachlor (–N(2,6-diethylphenyl)(methoxymethyl)). This may reduce soil persistence compared to Alachlor, which has longer environmental half-life due to hydrophobic aryl groups .

Hydrogen Bonding and Crystallography :

  • Analogous dichloroacetamides, such as 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, exhibit N–H⋯O and C–H⋯O hydrogen bonding, forming stable crystalline structures. This suggests that the target compound may also display strong intermolecular interactions, affecting solubility and formulation .

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